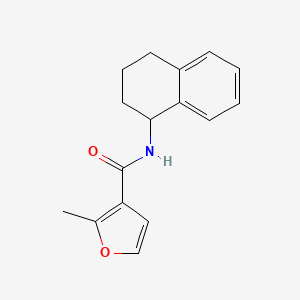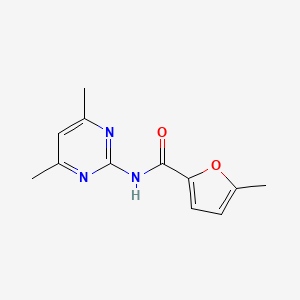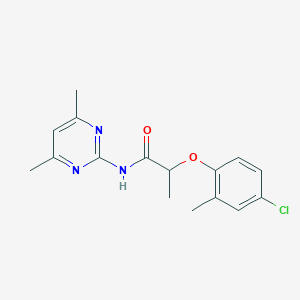![molecular formula C15H12ClN3OS B4179546 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4179546.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide, also known as CCT244747, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide involves the inhibition of several enzymes involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, this compound can prevent cancer cells from dividing and proliferating.
In addition, this compound also inhibits the activity of Aurora kinases, which are involved in mitotic spindle formation and chromosome segregation during cell division. By inhibiting Aurora kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has demonstrated significant anti-tumor activity in various cancer types, including breast, lung, and pancreatic cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide in lab experiments is its specificity for CDK4/6 and Aurora kinases. This makes it a useful tool for studying the role of these enzymes in cancer cell growth and proliferation.
However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to cause dose-dependent toxicity in some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include this compound. It has been shown to enhance the activity of other anti-cancer agents, such as taxanes and gemcitabine, making it a promising candidate for combination therapy.
Another area of interest is the development of more potent and selective inhibitors of CDK4/6 and Aurora kinases. This could lead to the development of more effective cancer therapies with fewer side effects.
In addition, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other diseases beyond cancer.
Applications De Recherche Scientifique
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including CDK4/6 and Aurora kinases. In preclinical studies, this compound has demonstrated significant anti-tumor activity in various cancer types, including breast, lung, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-5-3-11(4-6-12)9-19-10-13(8-17-19)18-15(20)14-2-1-7-21-14/h1-8,10H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONDMJHKYPVDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4179464.png)
![1-[2-(2-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4179468.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179470.png)
![N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4179480.png)


![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride](/img/structure/B4179508.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B4179516.png)



![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179539.png)
![5-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4179545.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4179552.png)